7|A-Methylthiol spironolactone-d5
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Overview
Description
7α-Methylthiol spironolactone-d5 is a deuterated labeled compound of 7α-Methylthiol spironolactone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 7α-Methylthiol spironolactone enhances its utility in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7α-Methylthiol spironolactone-d5 involves the deuteration of 7α-Methylthiol spironolactone. Deuteration is typically achieved through the use of deuterated reagents or solvents. The specific synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 7α-Methylthiol spironolactone-d5 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to meet the stringent quality standards required for research-grade isotopically labeled compounds .
Chemical Reactions Analysis
Types of Reactions
7α-Methylthiol spironolactone-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and thiolates.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols.
Substitution: Alkylated thiol derivatives.
Scientific Research Applications
7α-Methylthiol spironolactone-d5 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantitation.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development and validation of analytical methods for quality control and assurance.
Mechanism of Action
The mechanism of action of 7α-Methylthiol spironolactone-d5 is similar to that of its non-deuterated counterpart, 7α-Methylthiol spironolactone. It acts as an antagonist of the mineralocorticoid receptor, inhibiting the effects of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The deuterium labeling does not significantly alter the pharmacodynamics but enhances the compound’s stability and allows for precise quantitation in analytical studies .
Comparison with Similar Compounds
Similar Compounds
7α-Methylthiol spironolactone: The non-deuterated version of 7α-Methylthiol spironolactone-d5.
Canrenone: Another metabolite of spironolactone with similar pharmacological properties.
Spironolactone: The parent compound from which 7α-Methylthiol spironolactone and its deuterated form are derived.
Uniqueness
7α-Methylthiol spironolactone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantitation is essential .
Properties
Molecular Formula |
C23H32O3S |
---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(7R,10R,13S,17R)-16,16-dideuterio-10,13-dimethyl-7-(trideuteriomethylsulfanyl)spiro[1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16?,17?,18-,20?,21+,22+,23-/m1/s1/i3D3,10D2 |
InChI Key |
FWRDLPQBEOKIRE-HVMJKJRCSA-N |
Isomeric SMILES |
[2H]C1(CC2C3[C@@H](CC4=CC(=O)CC[C@@]4(C3CC[C@@]2([C@]15CCC(=O)O5)C)C)SC([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |
Origin of Product |
United States |
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